molecular formula C11H15ClO3S B13628851 2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride

2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride

Cat. No.: B13628851
M. Wt: 262.75 g/mol
InChI Key: VMPRVGFKINYYOC-UHFFFAOYSA-N
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Description

2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a propane backbone substituted with a methyl group at position 2, a p-tolyloxy group (4-methylphenoxy) at position 3, and a sulfonyl chloride moiety at position 1. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly for introducing sulfonate groups or acting as electrophiles in nucleophilic substitution reactions.

The compound’s synthesis likely involves sulfonation or chlorination steps. For instance, thionyl chloride (SOCl₂) is a common reagent for converting sulfonic acids to sulfonyl chlorides . demonstrates the use of SOCl₂ in dichloromethane for synthesizing chloroalkenyl nitroimidazoles, highlighting methodologies that may parallel the preparation of sulfonyl chlorides like the target compound .

Preparation Methods

The synthesis of 2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride typically involves the reaction of 2-Methyl-3-(p-tolyloxy)propanol with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by distillation or recrystallization .

Chemical Reactions Analysis

2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by a nucleophile. Common reagents for these reactions include amines, alcohols, and thiols.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially participate in such reactions under appropriate conditions.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, where it acts as an electrophile.

Scientific Research Applications

2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in various chemical transformations, including the formation of sulfonate esters and sulfonamides .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Structural and Electronic Features

The compound’s reactivity and stability are modulated by:

  • Methyl branch : Introduces steric hindrance, which may slow hydrolysis or nucleophilic attacks relative to linear-chain sulfonyl chlorides.

Comparative Physicochemical Properties

The following table summarizes key differences between the target compound and related sulfonyl chlorides. Data gaps are noted where evidence is lacking:

Compound Name Molecular Formula Reactivity with Nucleophiles Stability in Protic Solvents Key Applications
2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride C₁₁H₁₃ClO₃S High (enhanced by p-tolyloxy) Moderate (steric hindrance reduces hydrolysis) Specialty synthesis (e.g., pharmaceuticals, agrochemicals)
p-Toluenesulfonyl chloride (Tosyl chloride) C₇H₇ClO₂S Moderate Low (hydrolyzes readily) Protecting groups, sulfonations
Methanesulfonyl chloride CH₃ClO₂S High Very low (violent hydrolysis) Industrial sulfonations

Note: Melting points and solubility data for the target compound are unavailable in the provided evidence.

Toxicity and Handling

Sulfonyl chlorides are generally corrosive and moisture-sensitive. While discusses incomplete toxicological data for 3-Methyl-L-tyrosine, this is unrelated to sulfonyl chlorides . Standard precautions for handling reactive chlorides (e.g., use of gloves, anhydrous conditions) apply.

Biological Activity

2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

This compound can be characterized by its molecular formula C11H13ClO3SC_{11}H_{13}ClO_3S. The sulfonyl chloride functional group is known for its reactivity, particularly in nucleophilic substitution reactions, which makes it a useful intermediate in organic synthesis.

The biological activity of sulfonyl chlorides, including this compound, often involves the following mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonyl chlorides can act as inhibitors for various enzymes by forming covalent bonds with nucleophilic residues in the active sites.
  • Modulation of Protein Function : By modifying proteins through acylation, these compounds can alter protein interactions and functions, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that sulfonyl chlorides exhibit antimicrobial properties. For instance, studies have shown that derivatives of sulfonyl chlorides possess significant antibacterial and antifungal activities.

CompoundActivity TypeReference
This compoundAntibacterial
Various Sulfonamide DerivativesAntifungal

Anticancer Potential

Sulfonyl chlorides have been explored for their anticancer properties. The ability to inhibit specific kinases and other cancer-related enzymes positions them as potential candidates in cancer therapy.

Case Study: Inhibition of Mcl-1

A notable case study focuses on the inhibition of Mcl-1 (myeloid cell leukemia 1), an anti-apoptotic protein often overexpressed in cancer cells. Compounds structurally similar to this compound have shown promising results in inhibiting Mcl-1, leading to increased apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis reveals that modifications on the aromatic ring and the sulfonyl group significantly affect biological activity. The presence of electron-withdrawing groups enhances potency against certain targets.

ModificationEffect on Activity
Electron-withdrawing groupsIncreased potency
Alkyl substitutionsVariable effects

Research Findings

Recent studies have highlighted the importance of sulfonyl chlorides in drug design:

  • Inhibitory Effects on Cancer Cells : Compounds similar to this compound demonstrated IC50 values in low micromolar ranges against various cancer cell lines.
  • Synergistic Effects with Other Drugs : Combinations with established chemotherapeutic agents have shown enhanced efficacy, indicating potential for combination therapies.

Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of specific kinases

Q & A

Basic Questions

Q. What synthetic methodologies are typically employed for the preparation of 2-methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis of sulfonyl chlorides often involves sulfonation followed by chlorination. For analogs like 3-(trifluoromethoxy)propane-1-sulfonyl chloride ( ), key steps include the introduction of sulfonyl chloride groups via thiol oxidation or direct chlorination of sulfonic acids. Optimization may involve:

  • Reagent stoichiometry : Adjusting molar ratios of precursors (e.g., p-cresol derivatives) to sulfonating agents.
  • Temperature control : Maintaining low temperatures (0–5°C) during chlorination to suppress side reactions.
  • Catalyst use : Employing catalysts like DMF or pyridine to enhance reaction efficiency.
    Yields of 64–65% for structurally related bis(p-tolyloxy) compounds ( ) suggest comparable optimization strategies, such as extended reaction times (e.g., 24 hours) and inert atmospheres.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR and IR spectroscopy is essential:

  • NMR :
  • ¹H NMR : Peaks for methyl groups (δ ~1.3–1.5 ppm), p-tolyl aromatic protons (δ ~6.8–7.2 ppm), and sulfonyl chloride protons (δ ~3.5–4.0 ppm).
  • ¹³C NMR : Signals for sulfonyl carbons (~55–60 ppm) and quaternary carbons in the p-tolyl group (~125–140 ppm) ( ).
  • IR : Strong absorption bands for S=O stretching (~1350–1370 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹) ( ).
    HRMS (ESI/QTOF) can validate molecular weight with precision (e.g., ±0.001 amu) ( ).

Q. What are the critical safety protocols for handling sulfonyl chlorides in laboratory settings?

  • Methodological Answer : Sulfonyl chlorides are moisture-sensitive and corrosive. Key precautions include:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of toxic fumes ( ).
  • Storage : Keep in airtight containers under anhydrous conditions (e.g., molecular sieves) at 2–8°C ().
  • Spill management : Neutralize spills with sodium bicarbonate or inert adsorbents ( ).

Advanced Research Questions

Q. How does the electron-donating p-tolyloxy group influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The p-tolyloxy group is electron-donating via resonance, which:

  • Activates the sulfonyl chloride : Increases electrophilicity at the sulfur center, enhancing reactivity toward nucleophiles like amines or alcohols.
  • Stabilizes intermediates : Resonance stabilization of transition states during SN2 mechanisms ( ).
    Comparative studies with analogs (e.g., 3-trifluoromethoxy derivatives) show that electron-withdrawing groups reduce reactivity, highlighting the need for tailored reaction conditions ( ).

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during storage and experimental workflows?

  • Methodological Answer : Hydrolysis to sulfonic acids can be minimized by:

  • Anhydrous solvents : Use dry dichloromethane or THF, distilled over molecular sieves.
  • Inert atmospheres : Conduct reactions under nitrogen/argon to exclude moisture ().
  • Low-temperature storage : Store at –20°C in sealed, desiccated containers ( ).
    For time-sensitive experiments, pre-drying reagents (e.g., MgSO₄ for alcohols) is critical ( ).

Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing novel derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Strategies include:

  • Multi-technique validation : Cross-check NMR, IR, and HRMS data. For example, unexpected peaks in ¹H NMR may indicate unreacted p-cresol (δ ~6.7 ppm), requiring column chromatography ( ).
  • DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups to clarify complex spectra.
  • X-ray crystallography : Resolves absolute configuration for chiral centers, though this requires high-purity crystals ( ).

Properties

Molecular Formula

C11H15ClO3S

Molecular Weight

262.75 g/mol

IUPAC Name

2-methyl-3-(4-methylphenoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C11H15ClO3S/c1-9-3-5-11(6-4-9)15-7-10(2)8-16(12,13)14/h3-6,10H,7-8H2,1-2H3

InChI Key

VMPRVGFKINYYOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(C)CS(=O)(=O)Cl

Origin of Product

United States

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